molecular formula C15H13N3O2 B2695619 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-21-7

5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2695619
CAS No.: 941969-21-7
M. Wt: 267.288
InChI Key: PTXXAQFIDQPDOB-UHFFFAOYSA-N
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Description

5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a carboxamide moiety at the 2-position. The pyridin-3-ylmethyl group attached to the carboxamide nitrogen introduces aromatic and hydrogen-bonding capabilities, which are critical for interactions in biological systems.

Properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-4-5-13-12(18-10)7-14(20-13)15(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXAQFIDQPDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a furan derivative, under acidic or basic conditions.

    Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.

    Substitution with the pyridin-3-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced onto the furo[3,2-b]pyridine core, often using a suitable leaving group and a base to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or furan rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents (e.g., bromine, chlorine), bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide exhibit potent anticancer properties.

Case Studies

  • In vitro Studies : A study demonstrated that similar compounds significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating high potency against these cells .
  • In vivo Studies : Animal models treated with these compounds showed reduced tumor size and improved survival rates compared to control groups .

Anti-inflammatory Applications

5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide has also been investigated for its anti-inflammatory properties.

Clinical Relevance

Clinical studies have indicated that compounds targeting the PAR-2 pathway can reduce symptoms in patients with conditions such as Crohn's disease and ulcerative colitis .

Other Therapeutic Applications

Beyond oncology and inflammation, 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide is being explored for other potential therapeutic uses:

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Antimicrobial Activity

Some studies have indicated that derivatives of furo[3,2-b]pyridine compounds possess antimicrobial properties, making them candidates for treating bacterial infections .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of thymidylate synthaseSignificant growth inhibition in cancer cell lines
Anti-inflammatoryInhibition of PAR-2 signalingReduced symptoms in inflammatory bowel disease
NeuroprotectiveModulation of neuroinflammatory pathwaysPotential benefits in neurodegenerative diseases
AntimicrobialDisruption of bacterial cell functionsEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the targets, leading to downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

The following analysis compares 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide with structurally related compounds, focusing on core heterocycles, substituents, and inferred physicochemical or pharmacological properties.

Core Heterocycle Variations
Compound Name Core Structure Key Features Reference
5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine Oxygen-containing furan ring fused with pyridine; methyl and carboxamide substituents. -
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide Thieno[3,2-b]pyridine Sulfur-containing thiophene ring; fluoropiperidinyl and dimethylamino groups enhance lipophilicity.
6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine Furan ring fused at [2,3-b] position; chloro and fluorophenyl substituents increase steric bulk.

Key Insights :

  • Furo vs.
  • Furo[3,2-b] vs. Furo[2,3-b] : The fused ring position affects molecular geometry. Furo[2,3-b]pyridines () often display substituents at the 2- and 5-positions, which may influence target binding .
Substituent Analysis
Substituent Type Example Compound Impact on Properties Reference
Carboxamide Modifications N-[(2-Chlorophenyl)methyl]pyrrolo[3,2-d]pyrimidine-7-carboxamide Chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects.
Aromatic Substituents 2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine Fluorophenyl and trifluoroethyl groups enhance metabolic stability and target affinity.
Heterocyclic Additions 5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine Pyrimidine and cyclopropyl groups may improve solubility and selectivity.

Key Insights :

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to electron-rich protein pockets (e.g., kinases) and reduce oxidative metabolism .

Biological Activity

5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a furo[3,2-b]pyridine core fused with a pyridine ring and a carboxamide group. This configuration contributes to its distinct chemical properties, allowing it to interact with various biological targets effectively.

The biological activity of 5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide is primarily attributed to its ability to modulate the activity of specific enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its interaction with molecular targets can lead to significant downstream effects on cellular processes.

Anticancer Properties

Research indicates that compounds within the furo[3,2-b]pyridine class exhibit potent anticancer activities. A study highlighted the identification of this scaffold as a promising platform for developing selective inhibitors of cdc-like kinases (CLKs), which are implicated in cancer progression .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)Reference
5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamideCLK<1.0
Furo[3,2-b]pyridine derivativeHedgehog pathwaySub-micromolar
Other derivativesVarious cancer cell lines0.67 - 1.18

Inhibitory Effects on Signaling Pathways

The compound has been studied for its inhibitory effects on the par-2 signaling pathway, which is relevant for inflammatory conditions such as Crohn's disease and irritable bowel syndrome. The inhibition of this pathway suggests potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of Kinases : A study demonstrated that derivatives of furo[3,2-b]pyridine could selectively inhibit CLKs with high potency. The optimization of these compounds led to the identification of sub-micromolar inhibitors effective in cellular models .
  • Antiproliferative Activity : In vitro assays have shown that related compounds exhibit significant antiproliferative effects across various cancer cell lines, including breast and colon cancer models. For instance, one derivative showed an IC50 value significantly lower than established chemotherapeutics .

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Compounds

Compound TypeKey FeaturesBiological Activity
Furo[2,3-b]pyridine derivativesSimilar core structureModerate kinase inhibition
Pyridine carboxamidesLacks furan ringVaries widely in activity
Pyrrolo[2,3-b]pyridine derivativesDifferent ring structureAlternative biological targets

5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide stands out due to its specific combination of structural elements that enhance its reactivity and biological activity compared to its analogs.

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